(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid
Description
Properties
CAS No. |
85915-86-2 |
|---|---|
Molecular Formula |
C22H25NO7 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H25NO7/c1-28-19-8-7-15(11-20(19)29-2)9-10-23-13-17(12-21(25)26)22(27)30-14-16-5-3-4-6-18(16)24/h3-8,11-12,23-24H,9-10,13-14H2,1-2H3,(H,25,26)/b17-12+ |
InChI Key |
IGSWJKUKCNMFDT-SFQUDFHCSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC(=CC(=O)O)C(=O)OCC2=CC=CC=C2O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC/C(=C\C(=O)O)/C(=O)OCC2=CC=CC=C2O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(=CC(=O)O)C(=O)OCC2=CC=CC=C2O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3,4-dimethoxyphenethylaminomethyl)-2-hydroxybenzyl alcohol TA 078 TA-078 |
Origin of Product |
United States |
Biological Activity
(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid, commonly referred to as BRL-32872, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H35N3O7
- Molecular Weight : 537.6 g/mol
- IUPAC Name : N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide
The compound features a complex structure that includes multiple functional groups contributing to its biological activity.
Antitumor Activity
Research indicates that BRL-32872 exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Table 1: Antitumor Effects of BRL-32872
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast cancer) | 10.0 | Inhibition of PI3K/Akt pathway |
| A549 (Lung cancer) | 15.0 | Modulation of Bcl-2 family proteins |
Neuroprotective Effects
BRL-32872 has also been studied for its neuroprotective effects. It demonstrated the ability to protect neuronal cells from glutamate-induced toxicity, suggesting potential applications in neurodegenerative diseases.
Case Study: Neuroprotection in HT22 Cells
In a study involving HT22 hippocampal neuronal cells, BRL-32872 was shown to reduce cell death induced by glutamate exposure. The compound improved cell viability significantly compared to controls, indicating its potential as a neuroprotective agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase (AChE) | 157.31 | Moderate |
| Butyrylcholinesterase (BChE) | 46.42 | Strong |
These findings suggest that BRL-32872 may influence cholinergic signaling pathways, which are critical in cognitive functions and memory.
The biological activities of BRL-32872 are attributed to several mechanisms:
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Signal Transduction Modulation : Inhibition of key pathways such as PI3K/Akt.
- Antioxidant Properties : Reduction of oxidative stress in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparisons of synthesis, physicochemical properties, and bioactivity:
(E)-2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-phenylbut-3-enoic acid (5l)
- Structure: Similar butenoic acid backbone but with a tetrahydrobenzo[b]thiophene-ethoxycarbonyl group and phenyl substituent.
- Synthesis : Synthesized via Petasis reaction (HFIP solvent, 62% yield), differing from the target compound’s likely multi-step pathway involving amine coupling and hydroxyl protection/deprotection .
- Analytical Data : Validated by NMR and HRMS (exact mass match: 385.1580), confirming purity and regioselectivity .
2-Oxo-4-phenylbut-3-enoic Acid
- Structure: Simplest analog lacking the target’s aminomethyl and hydroxyphenylmethoxy groups.
- Physicochemical Properties : Reduced solubility due to fewer polar groups; lower molecular weight (MW: ~206 g/mol vs. target’s estimated MW >450 g/mol) .
- Applications: Serves as a scaffold for bioactive derivatives, highlighting the oxobut-2-enoic acid core’s versatility .
(2Z)-4-Methoxy-4-oxobut-2-enoic Acid
- Structure : Z-isomer with a methoxy group at C4 instead of the hydroxyphenylmethoxy group.
- Reactivity: The Z-configuration reduces conjugation stability compared to the target’s E-isomer. The methoxy group may enhance metabolic stability over the target’s phenolic hydroxyl group .
Piroxicam Analogs (e.g., 13d, 13l, 13m)
- Structure : Differ significantly (thiazine-dione core) but share aryl groups and hydrogen-bonding motifs.
- Bioactivity : Anti-HIV activity (EC50: 20–25 µM) via integrase inhibition, suggesting the target’s aromatic/acidic groups could similarly engage enzymes .
Comparative Data Table
Key Research Findings
Synthetic Efficiency: The Petasis reaction (used for 5l) offers moderate yields for complex butenoic acid derivatives, but the target compound may require orthogonal protection strategies due to its sensitive phenolic hydroxyl group .
Bioactivity Potential: Aryl and acidic groups in piroxicam analogs correlate with enzyme inhibition, suggesting the target’s 3,4-dimethoxyphenyl and hydroxyphenyl groups may similarly engage targets like kinases or integrases .
Steric and Electronic Effects: The target’s E-configuration and hydroxyphenylmethoxy group likely enhance binding affinity compared to simpler analogs like 2-oxo-4-phenylbut-3-enoic acid, but may reduce solubility .
Q & A
Q. What are the recommended synthetic routes for (E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step pathway:
- Step 1 : Condensation of 3,4-dimethoxyphenethylamine with a but-2-enoic acid derivative to form the ethylamino-methyl backbone .
- Step 2 : Introduction of the 2-hydroxyphenyl methoxy group via nucleophilic substitution under alkaline conditions, as demonstrated in analogous esterification reactions .
- Step 3 : Final purification using preparative HPLC or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
Key challenges include maintaining stereochemical integrity at the (E)-configured double bond, requiring controlled reaction temperatures (e.g., 0–5°C during coupling steps) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans olefinic protons) and verify substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z values with theoretical molecular weights (e.g., C₂₂H₂₆N₂O₇: expected [M+H]⁺ = 455.18) .
- X-ray Crystallography : If crystals are obtainable, resolve spatial arrangements of the ethylamino-methyl and hydroxyphenyl moieties .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Solubility Optimization : Use dimethyl sulfoxide (DMSO) with <1% v/v to avoid solvent interference. Validate solubility via dynamic light scattering (DLS) .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK-293, HepG2) and include primary cells to assess tissue-specific effects .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence bioactivity .
Example: A 2022 study on marine-derived analogs noted discrepancies in antioxidant activity between chemical (DPPH) and cellular (ROS) assays due to intracellular redox environments .
Q. What strategies are effective for improving the compound’s pharmacokinetic profile?
- Methodological Answer :
- Prodrug Derivatization : Mask polar groups (e.g., carboxylic acid) with ester linkages to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .
- Lipid Nanoparticle Encapsulation : Increase bioavailability by encapsulating the compound in PEGylated liposomes, as shown for structurally related butenoic acid derivatives .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., O-demethylation of methoxy groups) and guide structural modifications .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition studies (e.g., COX-2 vs. LOX)?
- Methodological Answer :
- Kinetic Analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots. For example, a compound may competitively inhibit COX-2 (Ki = 0.5 μM) but act as a mixed inhibitor for LOX .
- Molecular Docking : Use software like AutoDock Vina to compare binding affinities and identify residue-specific interactions (e.g., hydrogen bonding with Tyr355 in COX-2 vs. hydrophobic pockets in LOX) .
- Selectivity Index : Calculate IC₅₀ ratios (COX-2/LOX) to quantify specificity. A ratio >10 indicates preferential COX-2 targeting .
Experimental Design Considerations
Q. What in vitro models are optimal for evaluating anti-inflammatory activity?
- Methodological Answer :
- Primary Macrophages : Isolate murine peritoneal macrophages and stimulate with LPS to measure TNF-α/IL-6 suppression via ELISA .
- NF-κB Luciferase Reporter Assays : Use transfected HEK-293 cells to quantify pathway inhibition (e.g., 50% reduction at 10 μM) .
- Comparative Controls : Include reference inhibitors (e.g., dexamethasone for glucocorticoid receptor-mediated effects) to contextualize potency .
Analytical Challenges
Q. How to address low yields in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Improve reaction efficiency by continuous processing, as demonstrated for similar multi-step syntheses (yield increase from 32% to 68%) .
- Catalyst Screening : Test palladium/copper catalysts for coupling steps. For example, Pd(OAc)₂/XPhos enhances Buchwald-Hartwig amination yields .
- Byproduct Recycling : Use tandem reactions to convert side products (e.g., hydrolyzed esters) back into intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
